molecular formula C20H22ClN5OS B13549960 N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride

N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride

Cat. No.: B13549960
M. Wt: 415.9 g/mol
InChI Key: SNFLWVWDJNPNAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride is a complex organic compound that belongs to the class of triazole derivatives. . This compound, in particular, has shown promise in various scientific research fields due to its unique structural features and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride typically involves a multi-step process. . This method is favored for its high efficiency and regioselectivity. The reaction conditions often include the use of copper(I) catalysts, such as copper(I) bromide, in the presence of a suitable ligand like tris(benzyltriazolylmethyl)amine (TBTA). The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) or water at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new triazole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride is unique due to its specific combination of a triazole ring and a benzothiophene core. This structural arrangement enhances its biological activity and makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C20H22ClN5OS

Molecular Weight

415.9 g/mol

IUPAC Name

N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride

InChI

InChI=1S/C20H21N5OS.ClH/c1-13-5-6-15-9-19(27-18(15)7-13)20(26)22-11-14-3-2-4-17(8-14)25-12-16(10-21)23-24-25;/h2-8,12,19H,9-11,21H2,1H3,(H,22,26);1H

InChI Key

SNFLWVWDJNPNAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(S2)C(=O)NCC3=CC(=CC=C3)N4C=C(N=N4)CN)C=C1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.